C27H21F2N3O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-: undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)-: has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- include other quinoline derivatives and cyclopropane-containing molecules . Examples include:
- Quinoline-4-carboxamide derivatives
- Cyclopropane-1,1-dicarboxylic acid derivatives
- Fluoroquinolines
Uniqueness
The uniqueness of 1,1-Cyclopropanedicarboxamide, N-[3-fluoro-4-[(7-hydroxy-6-methoxy-4-quinolinyl)oxy]phenyl]-N’-(4-fluorophenyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H21F2N3O5 |
---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
(3aR,6aS)-1-[(3,4-dihydroxyphenyl)methyl]-5'-fluoro-5-[(4-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H21F2N3O5/c28-15-4-1-13(2-5-15)12-32-24(35)22-19(9-14-3-8-20(33)21(34)10-14)31-27(23(22)25(32)36)17-11-16(29)6-7-18(17)30-26(27)37/h1-8,10-11,19,22-23,31,33-34H,9,12H2,(H,30,37)/t19?,22-,23+,27?/m1/s1 |
InChI-Schlüssel |
QSOUOPFFXZGRBD-OHXFUWEMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C(=O)[C@H]3[C@@H](C2=O)C4(C5=C(C=CC(=C5)F)NC4=O)NC3CC6=CC(=C(C=C6)O)O)F |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CC6=CC(=C(C=C6)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.